

Application Notes and Protocols for Dowtherm Q in Jacketed Glass Reactors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dowtherm Q**

Cat. No.: **B12700112**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe and effective use of **Dowtherm Q** heat transfer fluid for temperature control in jacketed glass reactors. The information is intended to enable precise temperature management for chemical reactions, crystallization processes, and other temperature-sensitive applications in a laboratory setting.

Introduction to Dowtherm Q

Dowtherm Q is a synthetic organic heat transfer fluid with a wide operating temperature range and excellent thermal stability.^[1] It is a mixture of diphenylethane and alkylated aromatics, offering significant advantages over mineral oils, including better low-temperature pumpability and higher thermal stability at elevated temperatures.^{[1][2]} These properties make it an ideal choice for demanding applications in pharmaceutical and chemical research and development.

Physical and Thermal Properties of Dowtherm Q

A summary of the key physical and thermal properties of **Dowtherm Q** is provided in the table below. This data is essential for proper system design and operation.

Property	Value	Units
Recommended Operating Temperature Range	-35 to 330	°C
	-30 to 625	°F
Flash Point (Closed Cup)	120	°C
	249	°F
Fire Point	124	°C
	255	°F
Autoignition Temperature	412	°C
	773	°F
Average Molecular Weight	190	g/mol
Viscosity		
@ -30°C (-22°F)	29.0	cP
@ 0°C (32°F)	14.7	cP
@ 100°C (212°F)	2.50	cP
@ 200°C (392°F)	0.88	cP
@ 300°C (572°F)	0.61	cP
Density		
@ 25°C (77°F)	1016	kg/m ³
@ 100°C (212°F)	952	kg/m ³
@ 200°C (392°F)	878	kg/m ³
@ 300°C (572°F)	798	kg/m ³
Specific Heat		
@ 25°C (77°F)	1.63	kJ/kg·K
@ 100°C (212°F)	1.88	kJ/kg·K

@ 200°C (392°F)	2.18	kJ/kg·K
@ 300°C (572°F)	2.47	kJ/kg·K
Thermal Conductivity		
@ 25°C (77°F)	0.134	W/m·K
@ 100°C (212°F)	0.124	W/m·K
@ 200°C (392°F)	0.113	W/m·K
@ 300°C (572°F)	0.102	W/m·K

Note: The property values are typical and should not be considered as specifications.

Experimental Protocols

System Setup and Material Compatibility

A typical setup for a jacketed glass reactor with a temperature control unit (TCU) using **Dowtherm Q** is illustrated below.

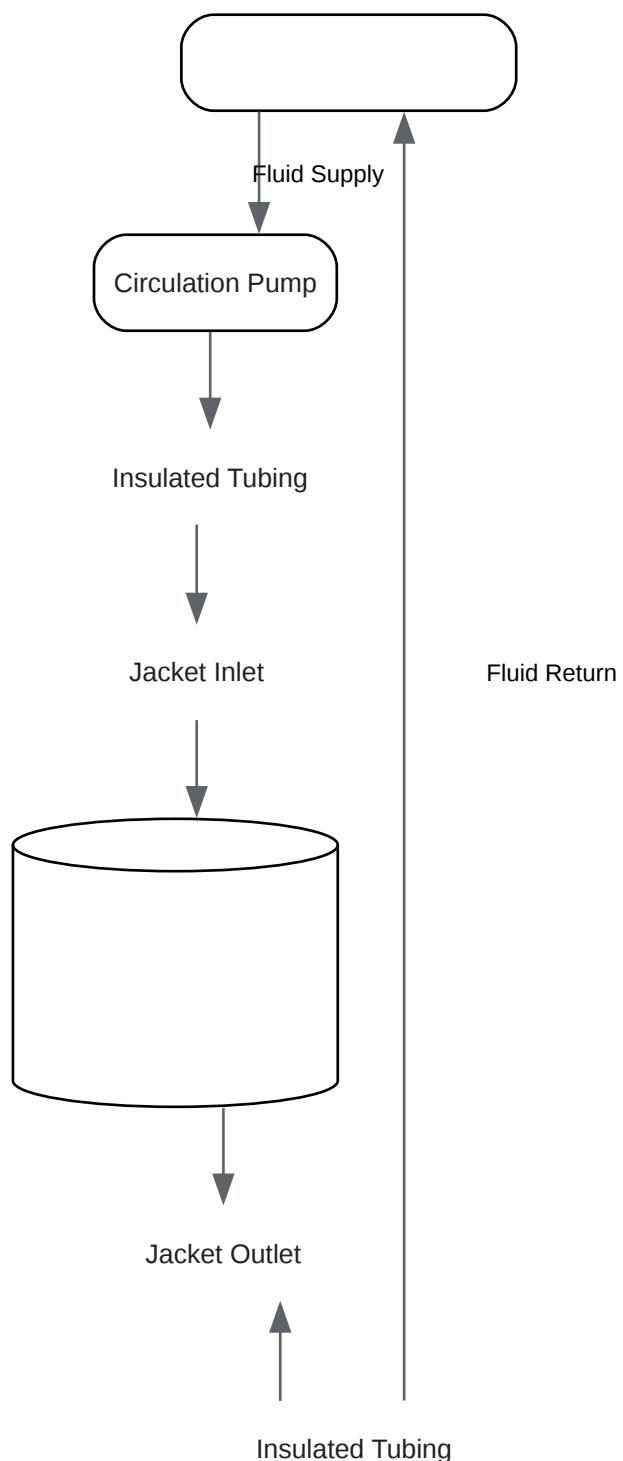

[Click to download full resolution via product page](#)

Figure 1. Experimental setup for a jacketed glass reactor with a TCU.

Material Compatibility:

It is crucial to ensure that all wetted parts of the circulation system are compatible with **Dowtherm Q**, especially at elevated temperatures.

Component	Recommended Materials	Not Recommended
Tubing	Stainless steel, PTFE, PFA	Tygon (limited temperature range), PVC
Seals/Gaskets	FKM (Viton®), PTFE, Graphite	Natural Rubber, EPDM
Pump	Stainless steel gear pump, magnetically coupled pump	Pumps with incompatible elastomers

Note: Always consult the manufacturer of your specific equipment for detailed material compatibility information.

Heat-Up and Cool-Down Procedure

Borosilicate glass reactors are susceptible to thermal shock if the temperature is changed too rapidly.^{[3][4][5][6]} Adherence to controlled heating and cooling rates is critical to prevent vessel failure.

Protocol:

- System Inspection: Before starting, visually inspect the glass reactor for any cracks or chips. Ensure all connections are secure.
- Inert Atmosphere: For operations above the flash point of **Dowtherm Q** (120°C), it is recommended to purge the expansion tank of the TCU with an inert gas like nitrogen to prevent oxidation of the fluid.
- Initiate Circulation: Start the circulation pump with the TCU at ambient temperature. Ensure a smooth and consistent flow through the reactor jacket.
- Heating Protocol:
 - Set the desired temperature on the TCU.

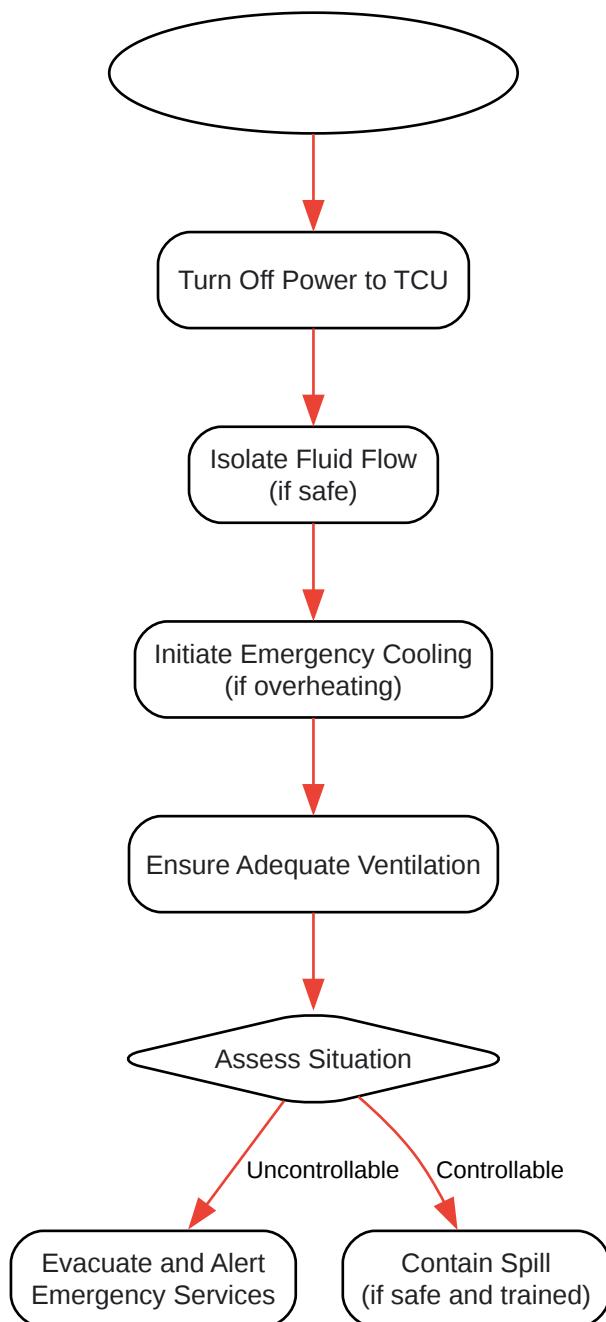
- Employ a ramp function if available on your TCU.
- Recommended maximum heating rate: 2-3°C per minute.
- For sensitive reactions or when operating near the maximum temperature of the glass, a slower rate of 1-1.5°C per minute is advised.
- Cooling Protocol:
 - Set the TCU to the desired lower temperature.
 - Utilize a controlled ramp-down function.
 - Recommended maximum cooling rate: 1-2°C per minute.
 - Rapid cooling, especially from high temperatures, poses a significant risk of thermal shock.
- Shutdown:
 - Once the reactor contents have reached the desired final temperature, allow the circulator to continue running until the jacket temperature is within a safe range (typically below 50°C) before shutting down the pump.

[Click to download full resolution via product page](#)

Figure 2. Recommended temperature control workflow.

Safety Protocols and Emergency Procedures

Working with **Dowtherm Q** at high temperatures requires strict adherence to safety protocols.


Personal Protective Equipment (PPE):

- Chemical resistant gloves (e.g., Viton®)
- Safety glasses with side shields or chemical splash goggles
- Flame-retardant lab coat
- Closed-toe shoes

Emergency Shutdown Procedure:

In the event of a leak, overheating, or other emergency, follow these steps:

- Power Off: Immediately turn off the main power to the temperature control unit.
- Stop Flow: If possible and safe to do so, close any isolation valves to stop the flow of **Dowtherm Q**.
- Cooling: If the reactor is overheating, and it is safe to do so, initiate emergency cooling by directing a gentle flow of air to the outside of the reactor jacket. Do not use water on a hot glass reactor as this will cause it to shatter.
- Ventilation: Ensure the laboratory is well-ventilated to disperse any vapors.
- Evacuation: If the situation is uncontrollable, evacuate the laboratory and activate the emergency alarm.
- Spill Response: For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the fluid. For large spills, follow your institution's hazardous material spill response protocol.

[Click to download full resolution via product page](#)

Figure 3. Emergency shutdown and response workflow.

Waste Disposal

Used **Dowtherm Q** should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Protocol for Draining and Disposal:

- Cool Down: Ensure the system is fully cooled to ambient temperature.
- Drain System: Carefully drain the **Dowtherm Q** from the TCU and reactor jacket into a designated, compatible, and clearly labeled waste container.
- Flushing: To remove residual fluid, a flushing solvent may be used. Consult your equipment manufacturer for recommended flushing agents. The flushing solvent must also be collected and disposed of as hazardous waste.
- Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "**Dowtherm Q**".
- Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

Performance Data and Considerations

Heat Transfer Coefficient in Glass-Lined Reactors

The overall heat transfer coefficient (U-value) in a jacketed glass reactor is influenced by several factors, including the properties of the heat transfer fluid, the flow rate, the reactor material, and the degree of agitation of the reactor contents. The glass lining itself is often the limiting factor for heat transfer due to its lower thermal conductivity compared to steel.^[7]

While specific U-values are highly dependent on the individual setup, the high film coefficient of **Dowtherm Q** contributes to maximizing the achievable heat transfer in a glass-lined system.^[2] For precise calculations, the U-value should be determined experimentally for your specific reactor and process conditions.

Factors Influencing Overall Heat Transfer Coefficient (U):

- Jacket Side Heat Transfer Coefficient (h_j): Primarily dependent on the flow rate and properties of **Dowtherm Q**. Higher flow rates generally lead to a higher h_j .
- Wall Resistance (x/k): The thickness and thermal conductivity of the borosilicate glass and any other materials in the reactor wall.

- Process Side Heat Transfer Coefficient (hi): Influenced by the agitator speed, viscosity of the reactor contents, and the physical properties of the process fluid.

Conclusion

Dowtherm Q is a high-performance heat transfer fluid that, when used with appropriate protocols and safety precautions, provides excellent temperature control for jacketed glass reactors in a research and development setting. By understanding its properties and adhering to the guidelines outlined in these application notes, researchers can achieve precise and repeatable temperature control for a wide range of chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to achieve temperature control in glass reactor? - Knowledge [superbheating.com]
- 2. youtube.com [youtube.com]
- 3. aceglass.com [aceglass.com]
- 4. Thermal Shock Resistance and why Borosilicate Glass Won't Crack [safecoze.com]
- 5. Borosilicate glass - Wikipedia [en.wikipedia.org]
- 6. Material Matters: Why Borosilicate Glass 3.3 Still Reigns in Modern Laboratory Reactors - HWS Labortechnik Mainz HWS Labortechnik Mainz [hws-mainz.de]
- 7. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmfaudler.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dowtherm Q in Jacketed Glass Reactors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12700112#using-dowtherm-q-for-temperature-control-in-a-jacketed-glass-reactor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com